molecular formula C12H12Cl2O2 B6259354 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one CAS No. 1565015-83-9

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one

Cat. No. B6259354
CAS RN: 1565015-83-9
M. Wt: 259.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one (DCPOE) is a synthetic compound that has been studied for its potential to be used in various scientific research applications. It is a colorless solid that is insoluble in water and has a molecular weight of 270.25 g/mol. DCPOE has a melting point of 81-82°C and a boiling point of 191-192°C. It is a highly stable compound with a shelf life of up to two years.

Scientific Research Applications

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one has been studied for its potential applications in scientific research. It has been used in the synthesis of various derivatives, such as 2-chloro-5-methyl-5-phenyl-1-oxo-3-phenyl-2-oxazolidinone, which is a potential inhibitor of the enzyme carbonic anhydrase. It has also been used to synthesize a series of 5-aryl-1-phenyl-2-oxazolidinones, which have been studied for their potential anti-inflammatory activity. Additionally, 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one has been used in the synthesis of 1-(2,5-dichlorophenyl)-2-(3-hydroxy-4-methoxyphenyl) ethan-1-one, which has potential applications in the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This inhibition may lead to a decrease in the production of hydrogen ions, which can result in a decrease in the acidity of the cell. Additionally, 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one may act as an antioxidant, which could potentially reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one have not been extensively studied. However, studies have shown that it may have potential anti-inflammatory and anti-cancer activities. Additionally, it has been shown to have a protective effect against oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one in laboratory experiments include its stability, its low cost, and its ability to be easily synthesized. Additionally, it is non-toxic and has a low melting point, which makes it easy to handle. The main limitation of using 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one in laboratory experiments is its lack of solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research include further studying its mechanism of action, its potential anti-inflammatory and anti-cancer activities, and its ability to protect against oxidative damage. Additionally, further research is needed to explore the potential of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one as a drug delivery system, as well as its potential use in other areas such as food preservation and bioremediation. Finally, further research is needed to investigate its potential toxicity and its effects on the environment.

Synthesis Methods

The synthesis of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is achieved through a two-step process. First, 2,5-dichlorophenol is reacted with sodium hydroxide to form 2,5-dichlorophenoxide. This is then reacted with oxalyl chloride to form 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one. The reaction is carried out in a dry and inert atmosphere to prevent the formation of byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one involves the reaction of 2,5-dichlorobenzoyl chloride with oxolane in the presence of a base to form the desired product.", "Starting Materials": [ "2,5-dichlorobenzoyl chloride", "oxolane", "base (e.g. triethylamine)" ], "Reaction": [ "Add oxolane to a solution of 2,5-dichlorobenzoyl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with dichloromethane", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1565015-83-9

Product Name

1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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